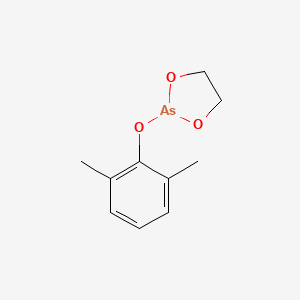
Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate is an organic compound with the molecular formula C(_9)H(_15)BrO(_3). It is a brominated ester that features a ketone group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate can be synthesized through several methods. One common route involves the bromination of ethyl 2,2-dimethyl-3-oxopentanoate. The reaction typically uses bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)) to facilitate the bromination process. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale bromination reactors where the reaction conditions, such as temperature, pressure, and bromine concentration, are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO(_4)).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH(_4)) in methanol or lithium aluminum hydride (LiAlH(_4)) in ether.
Oxidation: Potassium permanganate (KMnO(_4)) in aqueous solution or chromium trioxide (CrO(_3)) in acetic acid.
Major Products
Substitution: Formation of ethyl 4-azido-2,2-dimethyl-3-oxopentanoate or ethyl 4-thiocyanato-2,2-dimethyl-3-oxopentanoate.
Reduction: Formation of ethyl 4-bromo-2,2-dimethyl-3-hydroxypentanoate.
Oxidation: Formation of ethyl 4-bromo-2,2-dimethyl-3-oxopentanoic acid.
科学的研究の応用
Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of potential drug candidates, particularly those targeting metabolic and neurological disorders.
Industry: In the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
作用機序
The mechanism by which ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond and resulting in the formation of a new compound. The ketone group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.
類似化合物との比較
Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate can be compared with similar compounds such as:
Ethyl 2-bromo-2-methylpropanoate: Lacks the ketone group, making it less reactive in certain types of reactions.
Ethyl 4-chloro-2,2-dimethyl-3-oxopentanoate: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.
Ethyl 4-bromo-3-oxobutanoate: Shorter carbon chain, which can influence the compound’s physical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom and a ketone group, providing a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
646534-01-2 |
|---|---|
分子式 |
C9H15BrO3 |
分子量 |
251.12 g/mol |
IUPAC名 |
ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C9H15BrO3/c1-5-13-8(12)9(3,4)7(11)6(2)10/h6H,5H2,1-4H3 |
InChIキー |
FGRPHSNILDFPTJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)C(=O)C(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine](/img/structure/B15167886.png)

![3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167899.png)




![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)
![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)

![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)
